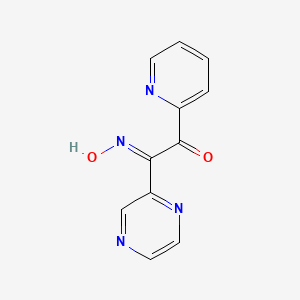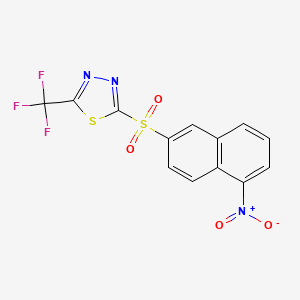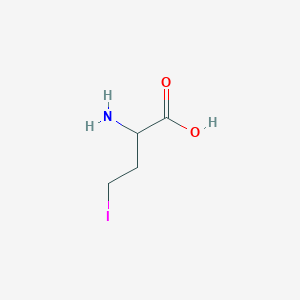![molecular formula C22H15NO B14514914 3-[3-([1,1'-Biphenyl]-4-yl)-3-oxoprop-1-en-1-yl]benzonitrile CAS No. 62584-57-0](/img/structure/B14514914.png)
3-[3-([1,1'-Biphenyl]-4-yl)-3-oxoprop-1-en-1-yl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-([1,1’-Biphenyl]-4-yl)-3-oxoprop-1-en-1-yl]benzonitrile is an organic compound that belongs to the class of aromatic nitriles It features a biphenyl group attached to a benzonitrile moiety through a conjugated enone linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-([1,1’-Biphenyl]-4-yl)-3-oxoprop-1-en-1-yl]benzonitrile can be achieved through a Friedel-Crafts acylation reaction. This involves the reaction of 4-biphenylcarboxaldehyde with benzonitrile in the presence of an acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-[3-([1,1’-Biphenyl]-4-yl)-3-oxoprop-1-en-1-yl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the enone linkage to an alcohol group.
Substitution: Electrophilic aromatic substitution reactions can occur at the biphenyl and benzonitrile rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
3-[3-([1,1’-Biphenyl]-4-yl)-3-oxoprop-1-en-1-yl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 3-[3-([1,1’-Biphenyl]-4-yl)-3-oxoprop-1-en-1-yl]benzonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s enone linkage allows it to participate in Michael addition reactions, forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This can lead to the modulation of biological pathways and the exertion of its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzonitrile: A simpler aromatic nitrile with similar reactivity but lacking the biphenyl and enone groups.
4-Biphenylcarboxaldehyde: Shares the biphenyl group but differs in functional groups.
Acetophenone: Contains a similar enone linkage but lacks the biphenyl and nitrile groups.
Uniqueness
3-[3-([1,1’-Biphenyl]-4-yl)-3-oxoprop-1-en-1-yl]benzonitrile is unique due to its combination of biphenyl, enone, and nitrile functionalities. This structural complexity provides it with distinct chemical reactivity and potential for diverse applications in research and industry.
Propriétés
Numéro CAS |
62584-57-0 |
|---|---|
Formule moléculaire |
C22H15NO |
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
3-[3-oxo-3-(4-phenylphenyl)prop-1-enyl]benzonitrile |
InChI |
InChI=1S/C22H15NO/c23-16-18-6-4-5-17(15-18)9-14-22(24)21-12-10-20(11-13-21)19-7-2-1-3-8-19/h1-15H |
Clé InChI |
IXXJQJVDZIFJFW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=CC3=CC(=CC=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


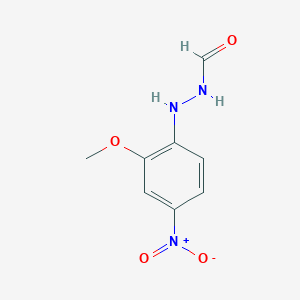
![9,10,10-Tris[4-(trifluoromethyl)phenyl]-9,10-dihydrophenanthren-9-OL](/img/structure/B14514846.png)
![1,1',1''-[Boranetriyltris(methylene)]tris(pentamethyldisilane)](/img/structure/B14514852.png)
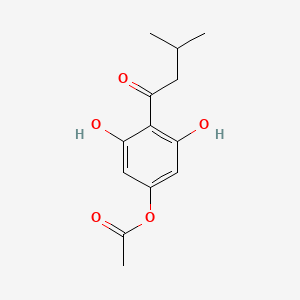
![4,4'-(Propane-2,2-diyl)bis[2,6-bis(2,4,4-trimethylpentan-2-yl)phenol]](/img/structure/B14514865.png)

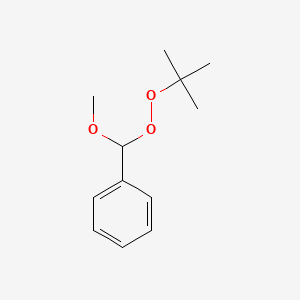
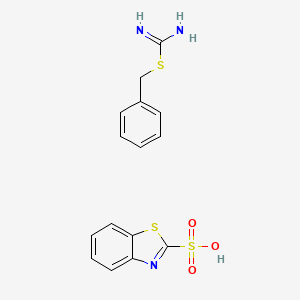
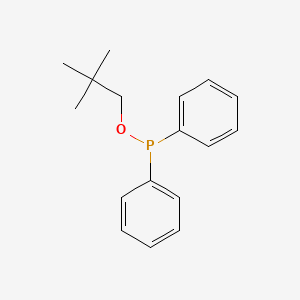
-](/img/structure/B14514910.png)
